3-Fluoro-3'-nitrobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

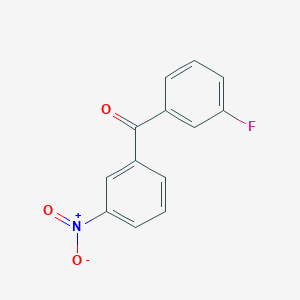

3-Fluoro-3’-nitrobenzophenone, also known as FNBP, is a yellow crystalline organic compound with the molecular formula C13H8FNO31. It has a molecular weight of 245.21 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Fluoro-3’-nitrobenzophenone. However, the synthesis of similar compounds often involves electrophilic fluorination of an enolate or enolate equivalent2.Molecular Structure Analysis

The molecular structure of 3-Fluoro-3’-nitrobenzophenone consists of a benzophenone core with a fluorine atom at the 3-position and a nitro group at the 3’-position1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3-Fluoro-3’-nitrobenzophenone. However, similar compounds like fluoropropenes follow different mechanisms of formation and the metals involved in the syntheses play key roles in the mechanisms3.Physical And Chemical Properties Analysis

3-Fluoro-3’-nitrobenzophenone is a yellow crystalline organic compound1. Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not readily available.Wissenschaftliche Forschungsanwendungen

-

Biomolecule Immobilization and Bioconjugation

- Field : Analytical and Bioanalytical Chemistry .

- Application : 4-fluoro-3-nitrophenyl azide is used for biomolecule immobilization and bioconjugation . It’s used in surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .

- Method : The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . It can activate an inert surface through nitrene insertion reaction .

- Results : The activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .

-

Density Functional Theory Study

- Field : Physical Chemistry .

- Application : A study was conducted on the solvent effects on 3-fluoro-, 3-chloro-, 3-bromopyridine .

- Method : The study used DFT/B3LYP-6311++G (d,p) method to investigate optimized molecular structures and total energies of these molecules in different solvents .

- Results : It was determined that the molecular parameters of these structures were slightly influenced by the changing solvent polarity, but the vibration frequencies and other chemical properties have very seriously affected .

- Surface Engineering

- Field : Materials Chemistry .

- Application : 4-fluoro-3-nitrophenyl azide is used for surface engineering . It’s used in immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .

- Method : The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . It can activate an inert surface through nitrene insertion reaction .

- Results : The activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .

- Surface Engineering

- Field : Materials Chemistry .

- Application : 4-fluoro-3-nitrophenyl azide is used for surface engineering . It’s used in immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .

- Method : The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . It can activate an inert surface through nitrene insertion reaction .

- Results : The activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .

Safety And Hazards

The safety and hazards of 3-Fluoro-3’-nitrobenzophenone are not well-documented. However, it’s always recommended to handle chemical compounds with appropriate safety measures5.

Zukünftige Richtungen

The future directions of research on 3-Fluoro-3’-nitrobenzophenone are not clear from the available literature. However, benzophenone motifs are of considerable interest to researchers because they are found in pharmacologically relevant natural products and represent versatile synthetic building blocks6.

Please note that this information is based on the available resources and there might be more recent studies or data not included in this analysis. For a more comprehensive understanding, further research and review of more recent scientific literature are recommended.

Eigenschaften

IUPAC Name |

(3-fluorophenyl)-(3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)15(17)18/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPVSNNBNWLDRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641508 |

Source

|

| Record name | (3-Fluorophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-3'-nitrobenzophenone | |

CAS RN |

890098-21-2 |

Source

|

| Record name | (3-Fluorophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

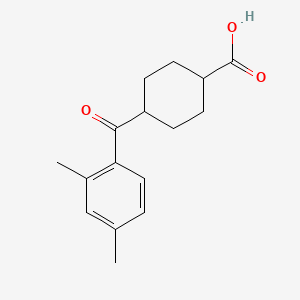

![cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323882.png)

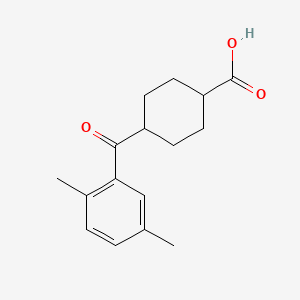

![cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323883.png)

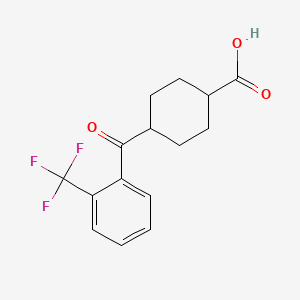

![cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323885.png)

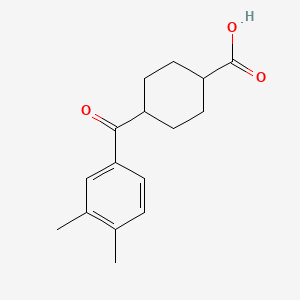

![trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323886.png)

![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323887.png)

![trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323888.png)

![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323889.png)